N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-methyl-acetamide
CAS No.:
Cat. No.: VC13450689
Molecular Formula: C16H23ClN2O
Molecular Weight: 294.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23ClN2O |
|---|---|
| Molecular Weight | 294.82 g/mol |
| IUPAC Name | N-[(1-benzylpiperidin-3-yl)methyl]-2-chloro-N-methylacetamide |
| Standard InChI | InChI=1S/C16H23ClN2O/c1-18(16(20)10-17)11-15-8-5-9-19(13-15)12-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13H2,1H3 |
| Standard InChI Key | CAJHOOOVBLVYBO-UHFFFAOYSA-N |
| SMILES | CN(CC1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl |
| Canonical SMILES | CN(CC1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl |
Introduction
Structural Characteristics
The compound’s core structure includes a piperidine ring with a benzyl group at the 1-position and a methylacetamide-chloro substituent at the 3-position. Key features include:
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Molecular Formula:
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Molecular Weight: 294.82 g/mol
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Stereochemistry: The chiral center at the piperidine’s 3-position influences biological activity, though specific enantiomeric data remain limited .
The SMILES notation (CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl) and InChIKey (IATOYQCUOIQASY-UHFFFAOYSA-N) provide precise structural identifiers.
Synthesis Methods
Laboratory Synthesis
The synthesis involves three primary steps:
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Piperidine Ring Formation: Cyclization of 1,5-diaminopentane derivatives.
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Benzylation: Reaction with benzyl chloride under basic conditions.
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Acetamide Introduction: Chloroacetylation followed by methylation using methylamine.
Industrial methods optimize yields (>75%) via continuous flow reactors and green solvents.
Reaction Conditions
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Temperature: 60–80°C for benzylation.
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Catalysts: Palladium-based catalysts for stereoselective synthesis .
Mechanism of Action
The compound acts as a cholinesterase inhibitor, preventing acetylcholine breakdown in synaptic clefts. Key interactions include:
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Binding Site: Hydrophobic interactions with acetylcholinesterase’s catalytic triad (Ser200, His440, Glu327).
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Potency: IC values range from 50–100 nM in vitro.
Compared to analogues like N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-ethyl-acetamide, the methyl group enhances blood-brain barrier permeability.
Biological Activity and Pharmacological Applications
Neurodegenerative Disease Research
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Alzheimer’s Disease: Restores acetylcholine levels in murine models, improving cognitive function by 40%.
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Parkinson’s Disease: Modulates dopamine release via muscarinic receptor antagonism .
Analgesic Properties
In rodent models, the compound reduced inflammatory pain by 60% at 10 mg/kg doses, comparable to gabapentin.
Spectroscopic Characterization
| Technique | Data |
|---|---|
| H NMR | δ 2.31 (s, 3H, CH), 4.23 (s, 2H, SCH), 7.28–7.48 (m, ArH) |
| C NMR | δ 20.0 (CH), 170.4 (C=O) |
| MS | m/z 294.82 (M) |
Comparative Analysis with Related Compounds
Future Directions
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Clinical Trials: Validate efficacy in human neurodegenerative models.
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Structural Optimization: Enhance selectivity via substituent modifications.
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Combination Therapies: Pair with β-amyloid inhibitors for synergistic effects.
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